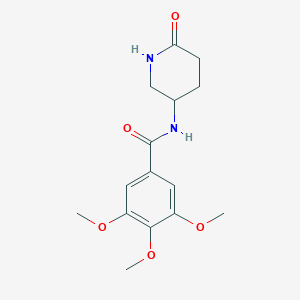

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide

Description

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked to a 6-oxopiperidin-3-yl group via an amide bond. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, depending on substituent variations .

Properties

CAS No. |

73448-94-9 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide |

InChI |

InChI=1S/C15H20N2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)17-10-4-5-13(18)16-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,18)(H,17,19) |

InChI Key |

RVYZECQILRNFNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC(=O)NC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 3-aminopiperidin-2-one in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Potential use in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide with related benzamide derivatives:

*clogP values estimated based on analogous structures ; †Calculated using molecular formula; ‡Predicted using fragment-based methods.

Key Observations :

- Nitro-substituted derivatives exhibit higher clogP values (2.5), correlating with enhanced membrane permeability and P-gp inhibitory activity .

- Methoxy group orientation on the benzamide ring influences molecular conformation. For example, in 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, the O4-methoxy group adopts a perpendicular orientation, altering steric interactions .

Pharmacological Activity

- KU-54: Demonstrates antiulcer activity by enhancing oxygen consumption in rat gastric mucosa, likely through mitochondrial modulation. No significant liver effects noted .

- 2-Nitrophenyl Analogs : Exhibit potent P-gp inhibition (IC₅₀: 1.4 µM), critical for overcoming multidrug resistance in cancer therapy .

- Target Compound: The 6-oxopiperidine group may target enzymes like monooxygenases or kinases, analogous to roflumilast (a benzamide PDE4 inhibitor) .

Biological Activity

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is with a molecular weight of approximately 308.33 g/mol. This compound features a benzamide structure with three methoxy groups and a piperidine derivative, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O5 |

| Molecular Weight | 308.33 g/mol |

| LogP | 2.65 |

| PSA (Polar Surface Area) | 92.87 Ų |

Anticancer Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide exhibit notable anticancer properties. For instance, derivatives of trimethoxy benzamides have been evaluated for their cytotoxic effects on various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves cell cycle arrest and apoptosis induction through various pathways including the mitochondrial pathway and caspase activation .

- Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to interact with cellular targets that regulate apoptosis and cell proliferation. For example, they may inhibit specific kinases or modulate the expression of apoptotic factors .

Study on Trimethoxy Derivatives

A series of studies have focused on the synthesis and biological evaluation of trimethoxy derivatives. One particular study highlighted a derivative with an IC50 value of approximately 20 μM against gastric cancer cells, indicating strong antiproliferative activity . The study utilized flow cytometry to confirm that the compound induced G1 phase arrest and apoptosis in treated cells.

Fluorescent Micellar Carriers

Another innovative approach involved embedding anticancer drugs like benzimidazole-hydrazone within micellar carriers. These carriers demonstrated enhanced cytotoxicity against MDA-MB-231 cells compared to free drugs, showcasing the potential for improved delivery systems that could be applied to compounds like 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential neuroprotective effects due to structural similarities with known neuroprotective agents. However, further research is needed to validate these claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.